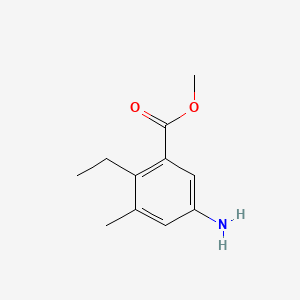

N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

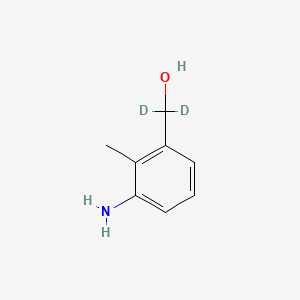

N-Nitroso-N-methyl-4-aminobutyric acid-d3 is the deuterium labeled N-Nitroso-N-methyl-4-aminobutyric acid . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is C5 2H3 H9 N2 O . The molecular weight is 119.18 .Wissenschaftliche Forschungsanwendungen

Overview of N-Nitroso Compounds in Scientific Research

N-Nitroso compounds are a class of chemical compounds that have been extensively studied for their carcinogenic and mutagenic properties. These compounds, including N-Nitroso-N-(methyl-d3)-3-aminopropionic acid, are known for their roles in various biological and environmental processes. The research applications of N-Nitroso compounds span from understanding their formation and destruction in water systems to their implications in cancer research and the development of novel pharmacological agents.

Formation and Precursors in Environmental Systems

One area of research focuses on the formation of N-Nitroso compounds from dietary precursors in the stomach and their implications for human health. Studies have shown that dietary components can act as precursors to these compounds, highlighting the importance of dietary choices in managing cancer risk (Eichholzer & Gutzwiller, 2009)[https://consensus.app/papers/dietary-nitrates-nitrites-nnitroso-compounds-cancer-risk-eichholzer/6b40ead2df3a5a13889068f20065ede1/?utm_source=chatgpt]. Additionally, the kinetics and mechanisms of N-Nitroso compound formation and destruction in water have been reviewed, with a focus on N-nitrosodimethylamine (NDMA) due to its high toxicity and occurrence as a disinfection by-product in drinking water (Sharma, 2012)[https://consensus.app/papers/kinetics-mechanism-formation-destruction-sharma/5e30dde7ab035236a2b79a7e0b569fa2/?utm_source=chatgpt].

Carcinogenic and Mutagenic Effects

The carcinogenic and mutagenic effects of N-Nitroso compounds have been extensively researched. These studies have led to a better understanding of the mechanisms through which these compounds induce cancer in various organs. The relationship between the structure of N-Nitroso compounds and their carcinogenic potency has been a focus of research, contributing to the field of chemical carcinogenesis and environmental safety (Odashima, 1980)[https://consensus.app/papers/overview-nnitroso-compounds-carcinogens-animals-odashima/bc0f7f7c7dfc5d849b680ad16b0527c9/?utm_source=chatgpt].

Pharmacological Applications

Research into the pharmacological properties of N-Nitroso compounds has uncovered their potential in developing novel therapeutic agents. Studies on polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals, derived from N-Nitroso compounds, have shown promising results in enhancing biological activity, reducing toxicity, and increasing selective cytotoxicity towards cancer cells (Grigor’ev, Tkacheva, & Morozov, 2014)[https://consensus.app/papers/conjugates-compounds-radicals-basis-creation-agents-grigor’ev/f06f142e63935ef18a4f58b9666e2323/?utm_source=chatgpt].

Environmental and Health Impacts

The environmental and health impacts of N-Nitroso compounds, including their roles as greenhouse gases and their effects on food safety, have been reviewed. Nitrous oxide (N2O), a significant greenhouse gas produced by microbial processes in aquaculture systems, has been linked to N-Nitroso compound formation, emphasizing the need for sustainable practices in aquaculture to minimize greenhouse gas emissions (Hu, Lee, Chandran, Kim, & Khanal, 2012)[https://consensus.app/papers/oxide-emission-aquaculture-review-hu/15c36c8ed620569bb1d5cbbc9e18fcfa/?utm_source=chatgpt].

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[nitroso(trideuteriomethyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVIGHIXBBLOEB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(=O)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662153 |

Source

|

| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215691-18-1 |

Source

|

| Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)